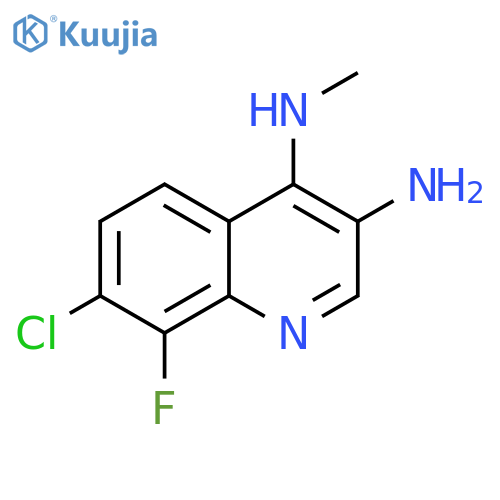Cas no 2138146-60-6 (3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-)
7-クロロ-8-フルオロ-N4-メチル-3,4-キノリンジアミンは、高度に機能化されたキノリン骨格を有する有機化合物です。分子内にクロロ基とフルオロ基のハロゲン置換基を併せ持ち、電子求引性と立体障害の最適化が図られています。N4位のメチル化により脂溶性が調整されており、医薬品中間体としての生体膜透過性が向上しています。特に創薬化学分野において、キナーゼ阻害剤や抗菌剤の合成前駆体としての応用が期待される構造的特徴を備えています。反応性の高い3,4-ジアミン基を有するため、ヘテロ環構築や官能基変換の多様な誘導体合成が可能です。

2138146-60-6 structure
商品名:3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-
CAS番号:2138146-60-6
MF:C10H9ClFN3
メガワット:225.649964094162
CID:5268786
3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- 化学的及び物理的性質
名前と識別子
-
- 3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-
-
- インチ: 1S/C10H9ClFN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15)
- InChIKey: SSMZOZBHHWBYPM-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(Cl)C=2F)C(NC)=C(N)C=1
3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362301-0.25g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-362301-2.5g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-362301-0.05g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-362301-5.0g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-362301-0.1g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-362301-1.0g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-362301-10.0g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 10.0g |
$3191.0 | 2023-03-07 | ||
| Enamine | EN300-362301-0.5g |
7-chloro-8-fluoro-N4-methylquinoline-3,4-diamine |
2138146-60-6 | 0.5g |
$713.0 | 2023-03-07 |
3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl- 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
2138146-60-6 (3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 152840-81-8(Valine-1-13C (9CI))
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
